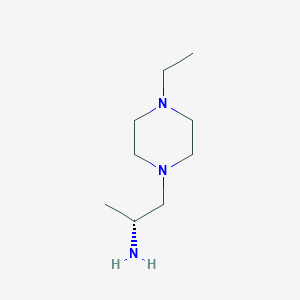

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

描述

(2R)-1-(4-Ethylpiperazin-1-yl)propan-2-amine is a chiral amine derivative featuring a piperazine ring substituted with an ethyl group at the 4-position and a propan-2-amine moiety. Its molecular formula is C₈H₁₉N₃, with a molar mass of 157.26 g/mol and CAS number 54151-53-0 . The compound’s stereochemistry (R-configuration at the chiral center) and piperazine-ethyl substitution influence its physicochemical properties and biological interactions, particularly in neurotransmitter receptor modulation (e.g., serotonin or dopamine receptors) .

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in enhancing solubility, bioavailability, and receptor binding. The ethyl group in this compound may optimize lipophilicity and metabolic stability compared to bulkier or polar substituents .

属性

分子式 |

C9H21N3 |

|---|---|

分子量 |

171.28 g/mol |

IUPAC 名称 |

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine |

InChI |

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |

InChI 键 |

DPJYXXSCPIPRDO-SECBINFHSA-N |

手性 SMILES |

CCN1CCN(CC1)C[C@@H](C)N |

规范 SMILES |

CCN1CCN(CC1)CC(C)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-1-propanol and 4-ethylpiperazine.

Reaction Steps:

Industrial Production Methods: Industrial production methods for (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The piperazine ring can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Oxides or imines.

Reduction Products: Amine derivatives.

Substitution Products: Functionalized piperazine derivatives.

科学研究应用

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine with key analogues, emphasizing substituent variations and their implications:

Key Observations:

- Lipophilicity : Ethyl substituents (logP ~1.5–2.0) balance solubility and membrane permeability better than methyl (logP ~1.0) or polar groups .

- Steric Effects : Cyclopropylmethyl and propyl groups enhance metabolic stability but may reduce binding affinity for compact receptor pockets .

- Aryl Modifications: Fluorophenyl or methoxyphenyl substitutions (e.g., in –15) improve selectivity for serotonin receptors (e.g., 5-HT2A) by mimicking endogenous ligand interactions .

Receptor Binding Profiles

- (2R)-1-(4-Ethylpiperazin-1-yl)propan-2-amine shares structural motifs with biased 5-HT2A agonists like R-DOI ((2R)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine), which exhibits β-arrestin signaling over G-protein activation . However, the absence of aryl groups in the former may limit direct serotonin receptor activity.

- 2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine () shows enhanced 5-HT2A/D2 receptor binding (Ki < 50 nM) due to fluorophenyl interactions, comparable to atypical antipsychotics .

Physicochemical and ADME Properties

| Property | (2R)-1-(4-Ethylpiperazin-1-yl)propan-2-amine | 1-(4-Methylpiperazin-1-yl)propan-2-amine | 2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine |

|---|---|---|---|

| LogP | ~1.8 | ~1.0 | ~2.5 |

| Water Solubility | Moderate (10–50 µM) | High (>100 µM) | Low (<10 µM) |

| Plasma Protein Binding | 70–80% | 60–70% | >90% |

| CYP450 Metabolism | Primarily CYP3A4 | CYP2D6 | CYP3A4/2D6 |

ADME Insights :

- Ethyl groups enhance membrane permeability but reduce aqueous solubility compared to methyl analogues.

生物活性

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by an ethyl group attached to the piperazine ring, which influences its pharmacological properties and interactions with various biological targets.

The biological activity of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound can act as an inhibitor or modulator of these targets, leading to various biochemical and physiological effects. For instance, it has been noted for its potential as a dopamine transporter (DAT) inhibitor, which may have implications in treating psychostimulant abuse disorders.

1. Dopaminergic Activity

Research indicates that derivatives of piperazine, including (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, can exhibit dopaminergic activity. A study highlighted that certain piperazine compounds effectively reduced the reinforcing effects of cocaine in rat models, suggesting a potential therapeutic application in addiction treatment .

2. Neuroprotective Effects

Piperazine derivatives have also been studied for their neuroprotective properties. They may inhibit pathways associated with neuroinflammation and neuronal cell death, which are critical in conditions such as Parkinson's disease. This suggests that (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine could be beneficial in neurodegenerative disease contexts .

3. Antioxidant Properties

Some research has indicated that piperazine derivatives possess antioxidant activities, which can mitigate oxidative stress in various biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine | Methyl group instead of ethyl | Similar dopaminergic effects |

| (2R)-1-(4-piperidinyl)propan-2-amine | Piperidine ring | Potential anxiolytic properties |

| (2R)-1-(4-benzylpiperazin-1-yl)propan-2-amine | Benzyl group substitution | Enhanced receptor affinity |

The presence of the ethyl group in (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine contributes to its distinct pharmacological profile compared to other piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amines and related compounds:

Study 1: Dopamine Transporter Inhibition

A study evaluated the binding affinities of various piperazine derivatives at dopamine transporters and serotonin receptors. The findings suggested that modifications to the piperazine ring significantly affected binding affinity and selectivity, indicating potential for drug development targeting neuropsychiatric disorders .

Study 2: Neuroinflammation Modulation

Research focusing on neuroinflammatory responses found that certain piperazine derivatives could reduce markers of inflammation in animal models. This suggests that (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amines may play a role in managing inflammatory processes in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。